molecular formula C25H33N3O3 B2375074 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide CAS No. 922115-04-6

3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide

Cat. No.: B2375074
CAS No.: 922115-04-6
M. Wt: 423.557
InChI Key: JFWKUERBDXAPLT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology of AR-A000002

AR-A000002 is a selective 5-HT1B antagonist with potential anxiolytic and antidepressant effects. It has demonstrated utility in treating anxiety and affective disorders. Behavioral pharmacology studies show its anxiolytic activity in guinea pig pups and its antidepressant efficacy in pigeons and guinea pigs, suggesting a promising role for 5-HT1B antagonists in mental health treatments (Hudzik et al., 2003).

Actions of MDMA on Cerebral Neurotransmitters

MDMA is known for its unique psychopharmacological profile, affecting the release of dopamine and serotonin (5-HT) in the brain. It increases dopamine release in the striatum, n. accumbens, and prefrontal cortex. The MDMA-induced release of dopamine is modulated by concurrently released 5-HT. Additionally, MDMA enhances acetylcholine release in various brain regions, potentially due to the activation of histaminergic, dopaminergic, and/or serotonergic receptors. Despite its acute stimulatory effects, MDMA's repeated use may lead to selective neurotoxicity to 5-HT axon terminals in rats (Gudelsky & Yamamoto, 2008).

Exposure to Benzophenone-3 and Reproductive Toxicity

Benzophenone-3 (BP-3), a common ultraviolet filter, is under scrutiny for its potential reproductive toxicity. Studies on humans and animals have demonstrated that high BP-3 exposure is associated with adverse reproductive outcomes, such as altered birth weights and reproductive cycles. These effects might be due to BP-3's endocrine-disrupting properties, altering estrogen and testosterone balance. However, inconsistencies in exposure and outcome measurements in studies necessitate more standardized research for conclusive results (Ghazipura et al., 2017).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-27-12-11-21-17-20(6-9-23(21)27)24(28-13-15-31-16-14-28)18-26-25(29)10-5-19-3-7-22(30-2)8-4-19/h3-4,6-9,17,24H,5,10-16,18H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWKUERBDXAPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.